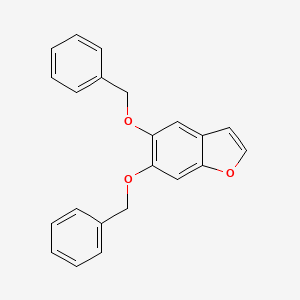

![molecular formula C24H29N5O B5551017 9-[(1-甲基-1H-苯并咪唑-2-基)甲基]-2-(吡啶-4-基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5551017.png)

9-[(1-甲基-1H-苯并咪唑-2-基)甲基]-2-(吡啶-4-基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds structurally related to the target molecule, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process typically involves the in situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, the annulation of primary amines to diazaspirocycles has been reported, utilizing microwave-assisted solid-phase synthesis techniques for the efficient construction of such frameworks (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the diazaspiro[5.5]undecane motif and related functionalities has been elucidated through various techniques, including X-ray crystallography. These studies reveal the detailed geometric parameters of the spirocyclic framework, contributing to our understanding of their three-dimensional arrangements and potential interaction sites for biological activity (Khrustaleva et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These compounds are synthesized through methodologies that include multi-component reactions (MCRs) and can undergo further transformations such as aminomethylation, providing a pathway to a wide array of functionalized derivatives (Jia Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental studies involving thermodynamic analyses and crystallography, providing insights into the stability and solubility of these compounds under different conditions (Zeng et al., 2021).

科学研究应用

合成和化学性质

9-[(1-甲基-1H-苯并咪唑-2-基)甲基]-2-(吡啶-4-基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮属于一类因其独特的化学合成和性质而受到探索的化合物。结构相关的 3,9-二氮杂螺[5.5]十一烷衍生物的合成可以通过 4-取代吡啶的分子内螺环化有效实现。此方法涉及吡啶环的原位活化,然后是附着的 β-二羰基亲核试剂的分子内加成,展示了生成复杂二氮杂螺环的途径 (Parameswarappa & Pigge, 2011)。

生物活性

该化合物的骨架已被研究其降压特性。具体来说,1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的衍生物在研究中显示出显著的降压作用,突出了这种化学结构的潜在药用价值 (Clark 等人,1983)。

晶体结构和热力学性质

一项关于与苯并咪唑部分偶联的衍生物的研究提供了对其晶体结构和热力学性质的见解。该化合物的结构包括一个阳离子、一个阴离子和一个水分子,通过氢键形成一个 2D 网格框架。这项研究不仅阐明了分子排列,还有助于理解该化合物的稳定性和分子水平的相互作用 (Zeng, Wang, & Zhang, 2021)。

抗癌作用

包括所讨论的化合物在内的苯并咪唑衍生物的抗癌潜力已通过针对人类白血病细胞系的合成和评估得到探索。这些研究表明,通过不同的 L-氨基酸修饰苯并咪唑的 N 端可以产生具有中等抗肿瘤活性的化合物,这提示了开发新型抗癌剂的途径 (Ranganatha 等人,2009)。

微波辅助固相合成

对二氮杂螺环(包括 3,9-二氮杂螺[5.5]十一烷和 2,9-二氮杂螺[5.5]十一烷)的微波辅助固相合成研究突出了创造这些复杂分子的创新方法。特定树脂连接剂的开发促进了在弱酸性条件下杂环的合成,为高效且更清洁的生产方法铺平了道路 (Macleod 等人,2006)。

属性

IUPAC Name |

9-[(1-methylbenzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O/c1-27-21-5-3-2-4-20(21)26-22(27)17-28-14-10-24(11-15-28)9-6-23(30)29(18-24)16-19-7-12-25-13-8-19/h2-5,7-8,12-13H,6,9-11,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNUDMYWXCBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCC4(CCC(=O)N(C4)CC5=CC=NC=C5)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

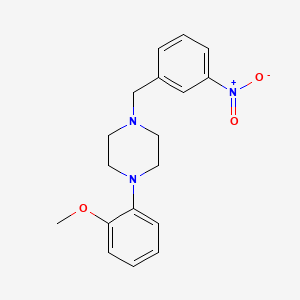

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

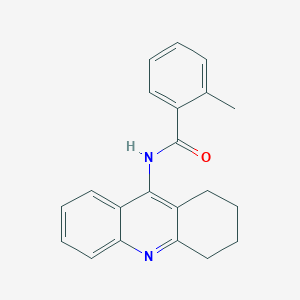

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)